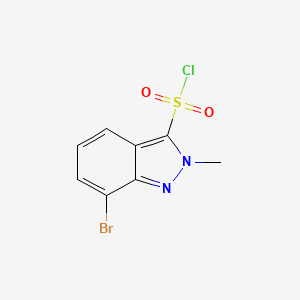
5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid
Descripción general
Descripción
5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid is an organic compound characterized by a bromophenyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the acylation of 4-bromobenzene with 3-methyl-5-oxopentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Reacting 4-bromobenzene with a Grignard reagent followed by oxidation and subsequent esterification.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: Bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or esters.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Chemistry:
Synthetic Intermediate: The compound serves as a precursor in the synthesis of more complex molecules.
Catalyst: It can act as a catalyst or a ligand in various chemical reactions.
Biology:
Biochemical Studies: Used in studying enzyme mechanisms and biochemical pathways.
Probes: Serves as a fluorescent probe in biological imaging.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals.
Diagnostic Agents: Employed in diagnostic imaging techniques.
Industry:
Material Science: Utilized in the production of advanced materials.
Agriculture: Potential application as a pesticide or herbicide.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. For instance, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The exact mechanism depends on the context in which the compound is used.
Comparación Con Compuestos Similares
5-(4-Bromophenyl)oxazole-2-propionic acid: Similar structure but different functional groups.
5-(4-Bromophenyl)furfural: Contains a furan ring instead of a pentanoic acid backbone.
Uniqueness:
The presence of the bromophenyl group and the specific arrangement of functional groups make 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid unique compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8(7-12(15)16)6-11(14)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHFUUJVRKSXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)



![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)
![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)
![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)
